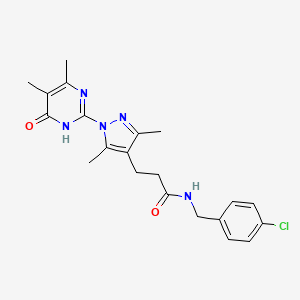

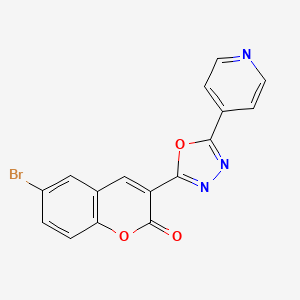

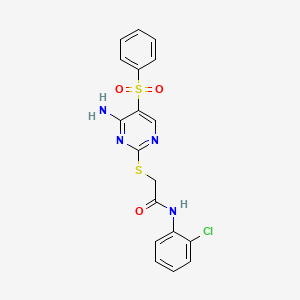

6-Bromo-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-Bromo-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one" is a multifaceted molecule that incorporates several heterocyclic frameworks, including a pyridine ring, an oxadiazole ring, and a chromenone structure. This compound is of interest due to its potential biological activities and its structural complexity which allows for a variety of chemical interactions and reactions.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves cascade reactions or systematic approaches that include condensation, alkylation, and catalyzed reactions. For instance, similar bromo-imidazo pyridine derivatives have been synthesized through condensation of diamines with aromatic aldehydes, followed by alkylation reactions . Another related synthesis involves palladium-catalyzed cascade reactions of bromophenyl-imidazo pyridines with carbon monoxide or copper acetate to create complex structures like chromenones . These methods highlight the versatility and creativity in synthesizing such compounds, which could be applied to the synthesis of "6-Bromo-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one".

Molecular Structure Analysis

The molecular structure of related compounds shows that they can form stable crystal structures with intermolecular interactions such as hydrogen bonding and π-π interactions . The oxadiazole and pyridine rings tend to be coplanar with the chromenyl ring system, which could influence the molecule's binding properties and stability .

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves interactions with enzymes or other biological targets. For example, some bromo-imidazo pyridine derivatives have been studied for their ability to inhibit tyrosyl-tRNA synthetase, with molecular docking studies revealing significant binding affinities . This suggests that "6-Bromo-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one" could also exhibit interesting reactivity with biological molecules.

Physical and Chemical Properties Analysis

Compounds with similar structures have been found to possess antimicrobial properties, with minimum inhibitory concentrations comparable to standard drugs . The physical properties such as crystal structure, density, and molecular geometry are well-defined, with specific intermolecular interactions contributing to the stability of the crystal form . Additionally, some derivatives exhibit high fluorescence quantum yields, indicating potential applications as luminescent or fluorescence probes .

Scientific Research Applications

Potential Anticancer Activity

The compound 6-Bromo-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one has been studied for its potential anticancer activity. Researchers investigated the polymorphic structures of similar compounds, focusing on their intermolecular interactions, which are critical for their pharmacological properties. These structures differ in their intermolecular interactions, impacting their potential efficacy in cancer treatment (Shishkina et al., 2019).

Molecular Structure Analysis

The molecular structure of 6-Bromo-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one has been analyzed to understand its properties. The molecule exhibits specific dihedral angles that influence its interactions and stability. In crystals, the compound forms dimers linked into chains, which is important for its functionality (Koh, 2016).

Synthesis and Derivative Formation

Researchers have synthesized various derivatives of this compound to explore their potential applications. These derivatives include molecules with different substitutions, which could influence their biological activity and potential for use in pharmaceuticals (Rao et al., 2014).

properties

IUPAC Name |

6-bromo-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8BrN3O3/c17-11-1-2-13-10(7-11)8-12(16(21)22-13)15-20-19-14(23-15)9-3-5-18-6-4-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPZLRIRWJBGNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one](/img/structure/B2500378.png)

![2-chloro-N-[3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2500381.png)

![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)

![1-(2-Chlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2500383.png)

![methyl 5-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500389.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2500393.png)